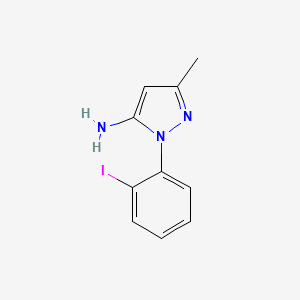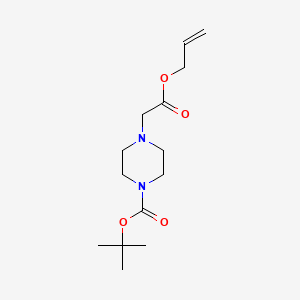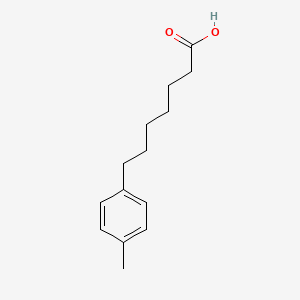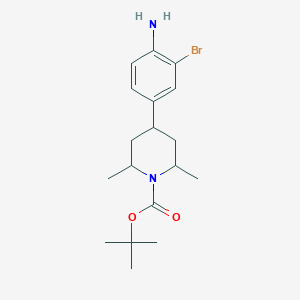
Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a brominated phenyl ring, and a piperidine ring with amino and carboxylate functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a phenyl ring followed by the introduction of amino and tert-butyl groups. The piperidine ring is then constructed through cyclization reactions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The brominated phenyl ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while substitution of the bromine atom can result in various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and brominated phenyl groups can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(4-amino-3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxylate
- Tert-butyl 4-(4-amino-3-fluorophenyl)-2,6-dimethylpiperidine-1-carboxylate
- Tert-butyl 4-(4-amino-3-iodophenyl)-2,6-dimethylpiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity compared to its chloro, fluoro, and iodo analogs .
Eigenschaften
Molekularformel |
C18H27BrN2O2 |
|---|---|
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-11-8-14(13-6-7-16(20)15(19)10-13)9-12(2)21(11)17(22)23-18(3,4)5/h6-7,10-12,14H,8-9,20H2,1-5H3 |
InChI-Schlüssel |
ZBFXJOSHTHEKTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(N1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


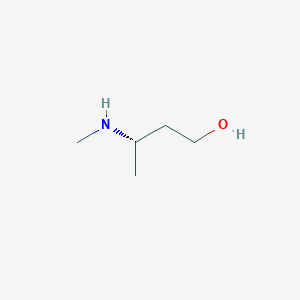

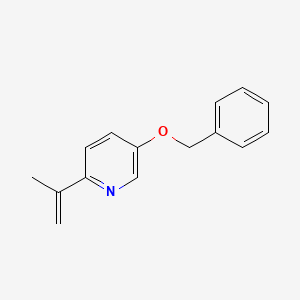
![1-Imidazo[1,2-a]pyridin-7-ylpiperazin-2-one](/img/structure/B13886297.png)


![6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13886332.png)

